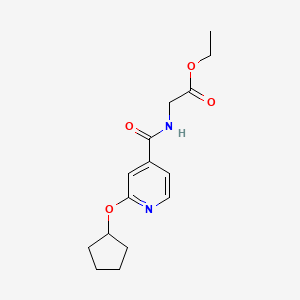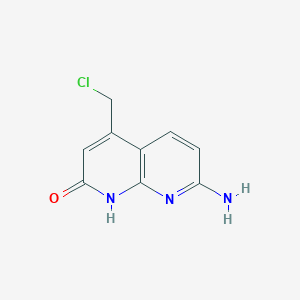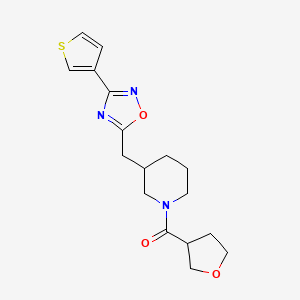
Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The papers provided detail the synthesis of compounds that are structurally related to Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate. Paper describes the synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which is a modified Yamaguchi reagent. This reagent is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation. The synthesis is performed in dimethylformamide and dichloromethane, suggesting potential solvents that could be used in the synthesis of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate.
Molecular Structure Analysis
While the molecular structure of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is not analyzed in the papers, the structure-related analyses of similar compounds can be informative. The reagents discussed in the papers are designed to suppress racemization, which indicates that the stereochemistry of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate could be preserved during synthesis if similar methods are employed.
Chemical Reactions Analysis
Paper discusses the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids. This suggests that Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate may also undergo similar reactions, potentially forming hydroxamic acids or ureas under the right conditions.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
COX-2 Inhibition
Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate exhibits potential as a selective inhibitor of the cyclooxygenase-2 (COX-2) isoform. This is supported by a study on the synthesis, biological evaluation, and docking analysis of similar ethyl acetates, highlighting their effectiveness against COX-2 with notable selectivity and desirable analgesic activity in vivo. This indicates the compound's potential in the development of COX-2 selective inhibitors and analgesic agents (Consalvi et al., 2015).
Esterification Processes
The compound plays a role in esterification processes, particularly in the production of ethyl acetate, an important chemical and versatile organic solvent. Research on the esterification of acetic acid with ethanol using green catalysts like ionic liquids highlights the significance of such compounds in enhancing the efficiency and environmental sustainability of esterification processes (He et al., 2018).
Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is crucial in the synthesis of hydroxamic acids and ureas from carboxylic acids, as demonstrated by Thalluri et al. (2014). This synthesis process involves a Lossen rearrangement, yielding good yields without racemization under mild conditions. This indicates the compound's utility in synthesizing hydroxamic acids and ureas, which are important in various chemical and pharmaceutical applications (Thalluri et al., 2014).
Antioxidant and Anti-inflammatory Activities
Studies on secondary metabolites from mollusks have revealed that similar ethyl acetate derivatives possess antioxidant and anti-inflammatory properties. This suggests that Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate could potentially have similar bioactive potentials, contributing to its relevance in the development of pharmaceuticals and nutraceuticals (Chakraborty & Joy, 2019).
Fragrance Material
Ethyl acetates, including variants like Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate, are used in fragrance materials due to their desirable properties. They are a part of the fragrance structural group known as aryl alkyl alcohol simple acid esters, contributing to various fragrance profiles in consumer products (Mcginty et al., 2012).
Propiedades
IUPAC Name |
ethyl 2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-14(18)10-17-15(19)11-7-8-16-13(9-11)21-12-5-3-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBZQTUJCDZKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea](/img/structure/B3001635.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)


![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)
![N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001649.png)